BenchChemオンラインストアへようこそ!

5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one

GABA-A receptor pharmacology Convulsant screening Benzodiazepine neuropharmacology

5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one (CAS 70656-87-0), also designated Ro 5-3663, is a 1,4-benzodiazepin-2-one derivative that stands in stark pharmacological contrast to classical anxiolytic benzodiazepines. While most benzodiazepines facilitate GABAergic transmission, Ro 5-3663 is classified as a convulsant benzodiazepine that impairs GABA-mediated inhibition.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 70656-87-0
Cat. No. B1417427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one
CAS70656-87-0
Synonyms1,3-dihydro-5-methyl-2H-1,4-benzodiazepin-2-one
Ro 5-3663
Ro 5-3663, monohydrochloride
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCC1=NCC(=O)NC2=CC=CC=C12
InChIInChI=1S/C10H10N2O/c1-7-8-4-2-3-5-9(8)12-10(13)6-11-7/h2-5H,6H2,1H3,(H,12,13)
InChIKeyDIDPQMKDRMWTTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one (CAS 70656-87-0): A Convulsant Benzodiazepine Pharmacological Probe for GABA-A Receptor Research


5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one (CAS 70656-87-0), also designated Ro 5-3663, is a 1,4-benzodiazepin-2-one derivative that stands in stark pharmacological contrast to classical anxiolytic benzodiazepines. While most benzodiazepines facilitate GABAergic transmission, Ro 5-3663 is classified as a convulsant benzodiazepine that impairs GABA-mediated inhibition [1]. Its molecular formula is C10H10N2O with a molecular weight of 174.20 g/mol, and it exhibits calculated solubility of 66 g/L (25 °C), a density of 1.22±0.1 g/cm³, and a reported melting point of 181–182.5 °C . The compound's unique pharmacological fingerprint—acting at the picrotoxin site rather than the classical benzodiazepine binding site—makes it an essential tool compound for dissecting GABA-A receptor pharmacology and allosteric modulation mechanisms [2].

Why Generic Substitution Fails for 5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one (CAS 70656-87-0) in GABA-A Receptor Studies


Substituting Ro 5-3663 with a generic benzodiazepine or even a close structural analog such as the 3-amino derivative (CAS 205989-36-2) will yield diametrically opposite pharmacological outcomes. The 3-amino-5-methyl congener exhibits anticonvulsant, anxiolytic, and sedative properties [1], whereas Ro 5-3663 is a convulsant that acts at the picrotoxin site—not the benzodiazepine recognition site—as demonstrated by its failure to inhibit [3H]flunitrazepam binding while potently displacing [3H]α-dihydropicrotoxinin (IC50 ~100 nM) [2]. This site-selectivity difference means that procurement of a close analog cannot replicate Ro 5-3663's unique ability to functionally antagonize GABAergic transmission, making it irreplaceable for experiments requiring selective picrotoxin-site interrogation within the benzodiazepine chemical scaffold [3].

Quantitative Differentiation Evidence for 5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one (CAS 70656-87-0)


Convulsant vs. Anxiolytic Pharmacological Direction: In Vivo CD50 Comparison with Diazepam-Class Benzodiazepines

Ro 5-3663 is a convulsant benzodiazepine, diametrically opposite to the classical depressant benzodiazepines such as diazepam. In mice, Ro 5-3663 produces convulsions with a median convulsant dose (CD50) of 7.0 mg/kg i.v., a value that falls between the convulsant potencies of picrotoxin and pentylenetetrazol [1]. By contrast, diazepam and other classical 1,4-benzodiazepines are anticonvulsant and facilitate GABAergic transmission [1]. This qualitative difference—convulsant vs. depressant—within the same benzodiazepine scaffold is the most fundamental differentiator for compound selection.

GABA-A receptor pharmacology Convulsant screening Benzodiazepine neuropharmacology

Binding Site Selectivity: Picrotoxin Site (IC50 ~100 nM) vs. Benzodiazepine Site (No Inhibition)

Ro 5-3663 demonstrates a unique binding selectivity profile within the benzodiazepine class: it potently inhibits [3H]α-dihydropicrotoxinin binding to rat brain membranes with an IC50 of approximately 100 nM, yet does not inhibit high-affinity [3H]flunitrazepam binding to the same tissue under identical conditions [1]. In contrast, classical depressant benzodiazepines such as diazepam inhibit benzodiazepine-site binding in the micromolar range but are far weaker at the picrotoxin site [1]. This orthogonality in target engagement distinguishes Ro 5-3663 from all anxiolytic benzodiazepines.

Receptor binding Picrotoxinin site Allosteric modulation

Functional GABA Antagonism: Reduction of GABA-Evoked Potentials Reversed by Diazepam

In electrophysiological recordings from the isolated superior cervical ganglion of the cat, Ro 5-3663 (15 mg/kg i.v.) significantly reduced the amplitude and duration of GABA-evoked negative surface potentials. This effect was directly reversed by diazepam, which restored the dorsal root reflex and dorsal root potential depressed by Ro 5-3663 [1]. The bidirectional functional interaction—Ro 5-3663 blocking GABAergic transmission and diazepam reversing this blockade—provides direct evidence of opposing actions at the GABA-A receptor complex [1].

Electrophysiology GABAergic transmission Superior cervical ganglion

Behavioral Discrimination: Antagonism of Diazepam Discriminative Stimulus by Ro 5-3663 but Not Ro 5-4864

In gerbils trained to discriminate diazepam (DZP, 5.6 mg/kg i.p.) from vehicle, Ro 5-3663 at doses of 3 and 10 mg/kg robustly antagonized the DZP discriminative stimulus irrespective of whether given before, simultaneously with, or after the DZP injection [1]. In striking contrast, the structurally related convulsant benzodiazepine Ro 5-4864 (4'-chlorodiazepam) at doses ranging from 17.5 to 56 mg/kg did not produce DZP-appropriate responding; instead, it produced clear-cut convulsant activity at the 15-minute test interval [1]. This differential behavioral profile—DZP antagonism vs. convulsant activity without DZP antagonism—distinguishes Ro 5-3663 from Ro 5-4864 despite both being convulsant benzodiazepines.

Drug discrimination Convulsant benzodiazepine Behavioral pharmacology

TBPS Binding Inhibition: IC50 Comparison with Picrotoxin in Human Neuroblastoma Cells

In IMR-32 human neuroblastoma cell membranes, which express GABA-A receptors lacking the classical benzodiazepine modulatory site, Ro 5-3663 inhibited [35S]TBPS binding to the chloride channel with an IC50 of 280 μM [1]. Under the same assay conditions, picrotoxin inhibited [35S]TBPS binding with an IC50 of 1.7 μM—approximately 165-fold more potent [1]. This large potency differential is consistent with Ro 5-3663 acting as a weaker picrotoxin-site ligand, which is advantageous for experiments requiring graded, titratable inhibition of GABA-A chloride channel function rather than the near-complete blockade achieved by picrotoxin at low concentrations.

GABA-A chloride channel TBPS binding IMR-32 neuroblastoma

Structural Analog with Opposite Pharmacology: 3-Amino Derivative (CAS 205989-36-2) is Anticonvulsant

The 3-amino-substituted analog, 3-amino-5-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one (CAS 205989-36-2), exhibits an anticonvulsant, anxiolytic, and sedative pharmacological profile that is diametrically opposite to the convulsant activity of Ro 5-3663 [1]. Both compounds share the identical benzo[e][1,4]diazepin-2-one core scaffold and differ only by a single amino substituent at position 3. This minimal structural change—a hydrogen replaced by an amino group—produces a complete pharmacological inversion from convulsant (Ro 5-3663) to anticonvulsant (3-amino derivative), highlighting the extreme sensitivity of benzodiazepinone pharmacology to C3 substitution [1].

Structure-activity relationship Benzodiazepinone Anticonvulsant

Optimal Research and Industrial Application Scenarios for 5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one (CAS 70656-87-0)


GABA-A Receptor Picrotoxin-Site Pharmacological Probe

Ro 5-3663 serves as a highly selective picrotoxin-site ligand that does not engage the classical benzodiazepine binding site (IC50 ~100 nM for [3H]α-dihydropicrotoxinin; no inhibition of [3H]flunitrazepam binding) [1]. This orthogonality enables researchers to study picrotoxin-site allosteric modulation without confounding effects on benzodiazepine-site pharmacology, a capability not offered by any classical benzodiazepine. Its 165-fold weaker TBPS binding compared to picrotoxin (IC50 280 μM vs. 1.7 μM) further allows titratable, graded modulation of the GABA-A chloride channel [2].

Drug Discrimination Assays for Convulsant Interoceptive Cues

In drug discrimination paradigms, Ro 5-3663 (3–10 mg/kg) reliably antagonizes the diazepam discriminative stimulus while producing a distinct anxiogenic interoceptive cue of its own [1]. This contrasts with Ro 5-4864, which at higher doses (17.5–56 mg/kg) produces convulsions without antagonizing the diazepam cue [1]. Ro 5-3663 is therefore the appropriate benzodiazepine-scaffold agent for experiments requiring a convulsant/anxiogenic training or antagonism cue, without the confounding convulsant-only profile of Ro 5-4864.

Seizure Model Development and Anticonvulsant Screening

Ro 5-3663 produces reliable convulsions in mice with a CD50 of 7.0 mg/kg i.v., a potency intermediate between picrotoxin and pentylenetetrazol [1]. Its seizure profile is identical to that of metrazol but differs from bicuculline and 3-mercaptopropionic acid, as demonstrated by ontogenetic studies in rats [2]. This makes Ro 5-3663 a chemically defined, reproducible convulsant agent for seizure model induction, with the advantage that its effects are reversible by diazepam, providing a built-in rescue pharmacology [1].

Structure-Activity Relationship (SAR) Reference Standard for Benzodiazepinone Library Screening

The complete pharmacological inversion between Ro 5-3663 (C3-H, convulsant) and its 3-amino analog (C3-NH2, anticonvulsant) establishes this compound pair as a definitive reference standard for benzodiazepinone SAR studies [1]. Procurement of verified Ro 5-3663 (CAS 70656-87-0, 95+% purity) with batch-specific analytical certificates (NMR, HPLC, GC) ensures that screening libraries are anchored to a well-characterized convulsant control, enabling reliable interpretation of functional activity shifts resulting from C3 or other position modifications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.